Urea, (p-hydroxyphenethyl)- is an organic compound classified as a urea derivative, characterized by the presence of a p-hydroxyphenethyl group attached to the urea structure. The chemical formula for this compound is with a molecular weight of 180.20 g/mol. Ureas are generally defined as compounds containing two amine groups linked by a carbonyl functional group, and they play significant roles in various biological and chemical processes .
This compound falls under the category of organic compounds, specifically classified as an organic acid derivative. It is part of a broader class known as ureas, which are recognized for their structural characteristics and functional applications in chemistry and biology . The compound is identified by its CAS number 25017-51-0 and has relevance in both synthetic chemistry and pharmaceutical applications.
The synthesis of urea, (p-hydroxyphenethyl)- can be achieved through various methods, primarily involving the reaction of p-aminophenol with urea under acidic conditions. This reaction typically requires controlled temperatures and specific solvents to facilitate the formation of the desired product. For instance, a common synthetic route involves using hydrochloric acid as a catalyst in conjunction with solvents such as chloroform or ethyl acetate .
A detailed synthesis protocol includes:
The molecular structure of urea, (p-hydroxyphenethyl)- can be represented as follows:
This structure reveals that the compound consists of a central carbonyl group bonded to two amine groups and a phenolic hydroxyl group. The presence of the hydroxyl group contributes to the compound's polarity and solubility characteristics.
Key structural data includes:
Urea, (p-hydroxyphenethyl)- can participate in various chemical reactions characteristic of urea compounds. These reactions often involve nucleophilic attack mechanisms where the nitrogen atoms can act as nucleophiles, reacting with electrophiles such as alkyl halides or carbonyl compounds.
For example, one typical reaction pathway involves the nucleophilic addition of amines to isocyanates or carbonyls, leading to substituted ureas. The reaction conditions must be optimized for yield and selectivity .
The mechanism of action for urea derivatives like p-hydroxyphenethyl-uera often involves interactions at the molecular level that affect biological pathways. Ureas can act as enzyme inhibitors or modulators due to their ability to form hydrogen bonds and interact with active sites on enzymes.
For instance, studies have shown that certain urea derivatives can inhibit enzymes involved in metabolic processes, potentially leading to therapeutic applications in drug design . The specific mechanism may vary depending on the target enzyme but generally involves competitive inhibition where the urea competes with natural substrates for binding sites.
Urea, (p-hydroxyphenethyl)- exhibits several notable physical properties:
The chemical properties include:
Urea, (p-hydroxyphenethyl)- has several scientific applications:
Microbial transglutaminase (MTGase)-catalyzed conjugation has emerged as a pivotal strategy for site-specific modification of urea derivatives. This method exploits the enzyme’s ability to recognize glutamine-295 (Q295) residues in antibody Fc regions, enabling the attachment of amine-functionalized linkers. For urea, (p-hydroxyphenethyl)-, MTGase facilitates the formation of stable amide bonds between the urea scaffold and branched linkers without requiring protecting groups. The synthesis typically follows a two-step chemoenzymatic approach:
A critical advancement involves branched polyethylene glycol (PEG) spacers, which enhance solubility and reduce aggregation. Studies show that inserting PEG₄ fragments post-branching significantly improves in vitro potency. For instance, ADCs with PEG₄-modified branched linkers exhibit 10-fold higher cytotoxicity against HER2⁺ breast cancer cells compared to non-PEGylated analogs, attributed to optimized lysosomal processing [8] [10].
Table 1: Impact of Linker Architecture on ADC Efficacy
Linker Type | Spacer Length | DAR | Relative Potency (vs. linear ADC) |
---|---|---|---|
Linear | None | 2 | 1.0 |
Branched (Short) | 3 atoms | 6 | 0.1 |
Branched (Long) | PEG₄ spacer | 6 | 1.2 |
Urea, (p-hydroxyphenethyl)- derivatives are structurally analogous to glucosinolate defense metabolites in Brassicales plants (e.g., cabbage, mustard). These plants evolved glucosinolates 90 million years ago (MYA) as a chemical shield against herbivores. The biosynthetic pathway initiates with the conversion of amino acids (e.g., phenylalanine, tryptophan) to aldoximes by cytochrome P450 enzymes (CYP79s), followed by sulfur transfer and glycosylation to form core glucosinolates [4] [7].
Key evolutionary events drove structural diversification:
Pierinae butterflies countered by evolving nitrile-specifier proteins (NSPs), redirecting glucosinolate hydrolysis toward non-toxic nitriles instead of isothiocyanates. This coevolutionary escalation underscores the role of urea-like motifs in ecological adaptation [4].
Table 2: Evolutionary Innovations in Brassicales Chemical Defense
Evolutionary Event | Time (MYA) | Novel Glucosinolate Class | Biological Impact |
---|---|---|---|
Baseline Biosynthesis | 92 | Phe/BCAA-derived | Initial herbivore deterrence |
At-β WGD | 77.5 | Indolic | Pierinae colonization |
Gene Duplications | 60 | Methionine-derived | Diversification in Capparaceae |
At-α WGD | 32 | Aliphatic | Brassicaceae radiation |
Branched linkers address limitations of conventional antibody-drug conjugates (ADCs) by enabling high drug-to-antibody ratios (DAR ≥ 6) without compromising pharmacokinetics. For urea, (p-hydroxyphenethyl)-, key modifications include:
Structure-activity relationship (SAR) studies reveal that ortho-chloro and para-methyl substituents on the distal phenyl ring boost VEGFR-2 binding affinity by 15-fold, attributed to hydrophobic interactions with Phe1047 and Leu840 residues [9].
Sustainable synthesis of urea, (p-hydroxyphenethyl)- derivatives leverages three principles:
Table 3: Green Metrics for Urea Derivative Synthesis
Method | Atom Economy (%) | E-Factor | Solvent Intensity |
---|---|---|---|
Conventional Amidation | 65 | 32 | High (DMF/CH₂Cl₂) |
Enzymatic Conjugation | 98 | 8 | Low (aqueous buffer) |
One-Pot Sequential | 92 | 5 | Moderate (neat) |
Comprehensive Compound List
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